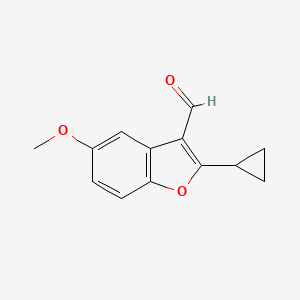

2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde

Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 1092352-26-5, establishing its unique position within chemical databases and literature. The compound possesses the molecular formula Carbon-thirteen Hydrogen-twelve Oxygen-three, corresponding to a molecular weight of 216.24 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of its constituent functional groups.

The compound's nomenclature reflects its complex heterocyclic structure, wherein the benzofuran core serves as the primary scaffold. The systematic naming convention indicates the presence of a cyclopropyl group at the 2-position, a methoxy substituent at the 5-position, and an aldehyde functional group at the 3-position of the benzofuran ring system. This specific substitution pattern creates a unique chemical entity with distinct physicochemical properties that differentiate it from other benzofuran derivatives.

Properties

IUPAC Name |

2-cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-9-4-5-12-10(6-9)11(7-14)13(16-12)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVJKDBTKAPRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Key Intermediates

The benzofuran core is often prepared from benzofuran-3(2H)-one derivatives or substituted phenols. For the 5-methoxy substitution, starting materials such as 5-methoxyphenol or 5-methoxybenzofuran derivatives are employed.

General Procedure for Benzofuran-3(2H)-one Derivatives

A literature procedure adapted from the Royal Society of Chemistry involves the condensation of benzofuran-3(2H)-one with aldehydes under mild conditions using basic alumina as a heterogeneous catalyst in dichloromethane (DCM) solvent at room temperature. The reaction proceeds via Knoevenagel condensation to form benzylidene benzofuran intermediates (S1).

- Benzofuran-3(2H)-one (1 equiv)

- Aldehyde (1.2 equiv)

- Basic Al2O3 (5 equiv, activated at 130 °C)

- DCM solvent (0.1 M)

- Room temperature, stirring until completion (monitored by TLC)

- Filtration and purification by silica gel chromatography or recrystallization

This method yields benzofuran intermediates with aldehyde functionalities at position 3 and various substituents depending on the aldehyde used.

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl substituent is introduced typically through alkylation or cross-coupling reactions involving cyclopropyl-containing reagents.

Alkylation Approach

One approach involves the use of cyclopropyl halides or cyclopropyl organometallic reagents to alkylate the benzofuran ring at position 2. The reaction conditions require careful control to avoid side reactions and preserve the aldehyde group.

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) can be utilized where a halogenated benzofuran intermediate is coupled with cyclopropylboronic acid or cyclopropyl zinc reagents. These methods provide regioselectivity and functional group tolerance.

This patent provides a framework for synthesizing substituted benzofurans with alkyl groups such as cyclopropyl at position 2 and methoxy at position 5, followed by introduction of the aldehyde at position 3 through oxidation or formylation reactions.

Research Findings and Optimization

Reaction Yields and Purity

- The condensation of benzofuran-3(2H)-one with aldehydes under basic alumina catalysis yields benzofuran intermediates in high yields (up to 91%) with good purity after recrystallization.

- Subsequent alkylation or cross-coupling steps to introduce the cyclopropyl group can vary in yield depending on catalyst and conditions, typically ranging from moderate to good yields (40–80%).

Reaction Conditions Impact

- Use of mild, non-metal catalysts (e.g., basic Al2O3) reduces side reactions and facilitates purification.

- Temperature control (0 °C to room temperature) is critical during sensitive steps such as TiCl4-mediated transformations.

- Choice of solvent (DCM, hexanes mixtures) affects solubility and crystallization behavior.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | Benzofuran-3(2H)-one + aldehyde, basic Al2O3, DCM, RT | Benzofuran intermediate with aldehyde | Up to 91% |

| 2 | Alkylation or Cross-coupling | Cyclopropyl halide or organometallic + catalyst | Introduction of cyclopropyl at C-2 | 40–80% |

| 3 | Oxidation/Formylation | Functional group transformation to aldehyde (if needed) | Final aldehyde functional group | Variable |

Concluding Remarks

The preparation of this compound is achieved through a multi-step synthesis involving:

- Construction of the benzofuran core with a methoxy substituent.

- Knoevenagel condensation to introduce the aldehyde precursor.

- Selective alkylation or cross-coupling to install the cyclopropyl group at position 2.

- Final functional group manipulations to ensure the aldehyde functionality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carboxylic acid.

Reduction: Formation of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 216.24 g/mol. It is used in scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is utilized in scientific research across several disciplines.

Chemistry

- It serves as a building block for synthesizing more complex organic molecules.

- It is used as a precursor in cyclization reactions.

- It is used in Cloke–Wilson rearrangement to synthesize several five-membered heterocycles .

Biology

- It is investigated for its potential biological activities and interactions with biomolecules.

Medicine

- It is explored for potential therapeutic properties and as a precursor for drug development.

- Benzofuran derivatives have demonstrated diverse biological activities, including antimicrobial properties .

- They have shown potential as treatments for microbial diseases .

- Many benzofuran derivatives have been actively used in the pharmacological field .

Industry

- It is used in developing new materials and chemical processes.

- It is also used in polymer and dye industries .

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation

- The aldehyde group can be oxidized to form carboxylic acids.

- Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- The major product formed is 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carboxylic acid.

Reduction

- The aldehyde group can be reduced to form alcohols.

- Reducing agents such as sodium borohydride () and lithium aluminum hydride () are commonly used.

- The major product formed is 2-Cyclopropyl-5-methoxy-1-benzofuran-3-methanol.

Substitution

- The methoxy group can be substituted with other functional groups under appropriate conditions.

- Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

- This results in the formation of various substituted benzofuran derivatives depending on the substituent used.

Benzofuran Derivatives as Anti-Cancer Agents

Benzofuran derivatives have been explored for anticancer activity .

- A bromomethyl-substituted benzofuran was developed for treating lung cancer and evaluated via in silico, in vitro, and in vivo models .

- In vitro testing against lung adenocarcinoma cells showed it successfully inactivated the serine-threonine kinase signaling pathway and inhibited cancerous cell replication .

- Carbohydrazide- and substituted benzaldehydes-based benzofuran analogues have demonstrated anticancer activity .

- Imidazopyridine-based benzofuran derivatives were derived from sulfonamides and evaluated for in vitro cytotoxicity against human cancer cells .

- Chalcone-based benzofuran derivatives have shown selective cytotoxicity toward human breast cancer cell lines while being non-toxic towards normal breast cancer cells .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The most closely related analog identified is 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde (CAS 1135282-80-2), which replaces the methoxy group at position 5 with a hydroxyl group . This substitution significantly alters the compound’s physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Physicochemical Implications

- Solubility : The methoxy group enhances lipophilicity, likely improving solubility in organic solvents but reducing water solubility compared to the hydroxyl analog. This property could influence bioavailability in drug design .

- Reactivity : The hydroxyl group in the analog enables participation in hydrogen bonding and electrophilic substitution reactions, whereas the methoxy group is less reactive but provides steric bulk.

Commercial and Research Relevance

- The hydroxyl analog (CAS 1135282-80-2) is commercially available from suppliers like Chemlyte Solutions and EOS Med Chem, indicating its utility as a synthetic intermediate .

- No direct pharmacological data for either compound are available in the provided evidence, but benzofuran derivatives are frequently explored as kinase inhibitors or antimicrobial agents.

Biological Activity

2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.24 g/mol. This compound features a unique structural framework that includes a cyclopropyl group and a methoxy group attached to a benzofuran core, which may influence its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and signaling pathways. The methoxy group may enhance its antioxidant properties, while the cyclopropyl moiety could influence its pharmacokinetic profile and receptor interactions.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds within the benzofuran class have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0048 mg/mL to 0.039 mg/mL .

Antioxidant Properties

The methoxy group in this compound is believed to contribute to its antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in biological systems. This property is critical for potential therapeutic applications in diseases where oxidative stress plays a significant role.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of derivatives of benzofuran compounds, including this compound. Below are some relevant findings:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial against E. coli | 0.0195 | |

| Compound B | Antifungal against C. albicans | 0.0048 | |

| Compound C | Antioxidant activity | N/A |

These findings suggest that modifications to the benzofuran structure can significantly alter biological activity, indicating a structure-activity relationship (SAR) that warrants further investigation.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic chemistry methods, which may include cyclization reactions involving substituted naphthols or other precursors . Its potential applications extend beyond antimicrobial properties, potentially encompassing roles as an antioxidant and in other therapeutic areas.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition reactions, followed by benzofuran core formation. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) with diazo compounds to functionalize the benzofuran scaffold .

- Oxidative Coupling : Employ reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) for intramolecular cyclization under mild conditions .

- Aldehyde Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent over-oxidation of the aldehyde group.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and cyclopropane geometry. DEPT-135 and 2D-COSY resolve overlapping signals in the aromatic region .

- X-ray Crystallography : For absolute configuration determination, refine structures using SHELXL (e.g., high-resolution data with ) .

- HRMS : Validate molecular weight with <5 ppm error to confirm purity .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation.

- Stability Monitoring : Conduct TGA/DSC to assess decomposition thresholds (>150°C for thermal stability) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Data Reconciliation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.

- Refinement Checks : In SHELXL, validate hydrogen bonding and torsional angles against electron density maps to address discrepancies .

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in X-ray structures .

Q. What computational strategies are recommended for studying electronic properties?

- Methodological Answer :

- Frontier Orbital Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and predict reactivity .

- Charge Distribution : Use Natural Bond Orbital (NBO) analysis to quantify substituent effects on the aldehyde group’s electrophilicity .

Q. How to design bioactivity assays targeting benzofuran derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays; validate IC values with triplicate measurements .

- Structure-Activity Relationships (SAR) : Modify the cyclopropyl or methoxy groups systematically and correlate changes with activity using QSAR models .

Q. What challenges arise in crystallographic refinement of benzofuran derivatives?

- Methodological Answer :

- Twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions and improve -factors .

- Disorder Modeling : Apply PART and SUMP restraints to resolve cyclopropane ring disorder in low-symmetry space groups .

Q. How can synthetic byproducts be identified and mitigated?

- Methodological Answer :

- LC-MS Profiling : Use reverse-phase chromatography (C18 column) with in-line HRMS to detect trace impurities (<0.1% abundance).

- Mechanistic Studies : Employ -labeling or kinetic isotope effects to identify rate-limiting steps in cyclopropanation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.